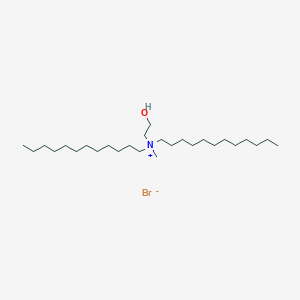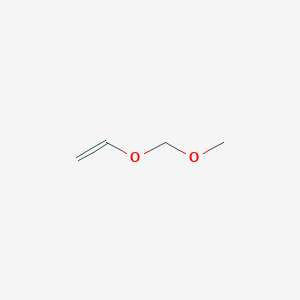
5-methyl-3H-diazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3H-diazaphosphole is a heterocyclic compound that incorporates phosphorus and nitrogen atoms within its five-membered ring structure. This compound is part of the diazaphosphole family, which is known for its unique chemical properties and reactivity. The presence of both phosphorus and nitrogen atoms in the ring system imparts distinct characteristics, making it a subject of interest in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3H-diazaphosphole typically involves the condensation of 2-phosphaallyl cation with hydrazines . This method provides a straightforward route to obtain 3,5-unsubstituted and 3,5-homo substituted diazaphospholes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-3H-diazaphosphole undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of unsaturated compounds to form cyclic products.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve unsaturated compounds such as alkenes or alkynes under mild to moderate conditions.
Substitution Reactions: Often use halides or organometallic reagents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield bicyclic compounds, while substitution reactions can produce various substituted diazaphospholes .
Aplicaciones Científicas De Investigación
5-Methyl-3H-diazaphosphole has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 5-methyl-3H-diazaphosphole involves its ability to participate in cycloaddition and substitution reactions. The compound’s reactivity is influenced by the presence of phosphorus and nitrogen atoms in the ring, which can interact with various molecular targets. For example, in cycloaddition reactions, the compound can form stable intermediates that facilitate the formation of new chemical bonds .
Comparación Con Compuestos Similares
- 1H-3,5-Di-tert-butyl-[1,2,4]diazaphosphole
- 1H-3-Trimethylsilyl-5-(2,4,6-tri-tert-butylphenyl)-[1,2,4]diazaphosphole
- 1,3,2-Dithiaphospholes
Comparison: 5-Methyl-3H-diazaphosphole is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position. This substitution can influence the compound’s reactivity and stability compared to other diazaphospholes. For instance, bulky substituents like tert-butyl groups can lead to dimerization due to intermolecular hydrogen bonding . In contrast, this compound may exhibit different reactivity patterns due to the smaller size of the methyl group.
Propiedades
Número CAS |
63139-09-3 |
|---|---|
Fórmula molecular |
C3H5N2P |
Peso molecular |
100.06 g/mol |
Nombre IUPAC |
5-methyl-2H-diazaphosphole |
InChI |
InChI=1S/C3H5N2P/c1-3-2-6-5-4-3/h2H,1H3,(H,4,5) |
Clave InChI |
MXUXAIUXLSTXAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNP=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)


![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)




![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)

